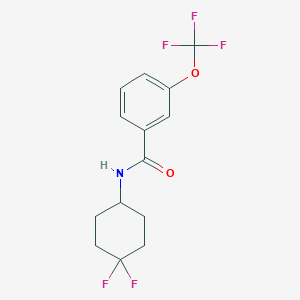

N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NO2/c15-13(16)6-4-10(5-7-13)20-12(21)9-2-1-3-11(8-9)22-14(17,18)19/h1-3,8,10H,4-7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQITHSWKJKCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide typically involves the following steps:

Formation of 4,4-difluorocyclohexylamine: This intermediate can be synthesized by the reduction of 4,4-difluorocyclohexanone using a suitable reducing agent such as sodium borohydride.

Formation of 3-(trifluoromethoxy)benzoic acid: This can be synthesized by the trifluoromethylation of 3-hydroxybenzoic acid using trifluoromethyl iodide and a base such as potassium carbonate.

Amidation Reaction: The final step involves the coupling of 4,4-difluorocyclohexylamine with 3-(trifluoromethoxy)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzamides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 4,4-difluorocyclohexanone derivatives.

Reduction: Formation of 4,4-difluorocyclohexyl alcohol derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

Materials Science: It can be incorporated into polymers to enhance their thermal and chemical stability.

Biology and Medicine:

Drug Development: N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide has potential as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry:

Agriculture: The compound can be used in the synthesis of agrochemicals.

Electronics: It can be used in the development of advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the difluorocyclohexyl group can interact with hydrophobic pockets in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Compounds Featuring the 4,4-Difluorocyclohexyl Group

The 4,4-difluorocyclohexyl group is a common motif in bioactive molecules. Key comparisons include:

a) (S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide ()

- Structural Differences : Incorporates a thiazole ring and a trimethoxyphenylthioamide group instead of a benzamide core.

- Functional Implications :

b) N-{[3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-6-carboxamide ()

- Structural Differences: Replaces the benzamide with a quinoline-carboxamide linked to an oxadiazole ring.

- Quinoline’s planar structure may enhance DNA intercalation or kinase inhibition, diverging from the benzamide’s likely mechanism .

c) Crystalline Sulfonamide Derivatives ()

- Structural Differences : AstraZeneca’s patented sulfonamide salts (e.g., N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide) replace the benzamide with a sulfonamide group.

- Functional Implications: Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may improve target binding but increase renal clearance.

Benzamide Derivatives with Trifluoromethoxy Substituents

The trifluoromethoxy group is prevalent in agrochemicals and pharmaceuticals due to its metabolic resistance.

a) N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide ()

- Structural Differences : Features a pyrimidine ring and hydroxyethyl group instead of the difluorocyclohexyl moiety.

- Functional Implications :

b) Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) ()

- Structural Differences: A pyridinecarboxamide with difluorophenyl and trifluoromethylphenoxy groups.

- Functional Implications: Used as a herbicide, diflufenican’s pyridine core and phenoxy substituent enhance photostability and soil persistence.

Biological Activity

N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug discovery.

Chemical Structure and Synthesis

The compound is characterized by a difluorocyclohexyl group and a trifluoromethoxy moiety attached to a benzamide core. The general synthetic route for this compound involves the following steps:

- Formation of the Difluorocyclohexyl Intermediate : The synthesis begins with the preparation of 4,4-difluorocyclohexyl derivatives through fluorination reactions.

- Coupling with Trifluoromethoxybenzoyl Chloride : The difluorocyclohexyl intermediate is then coupled with trifluoromethoxybenzoyl chloride to yield the final product.

The molecular formula of this compound is with a molecular weight of approximately 345.3 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorinated groups enhances the binding affinity and selectivity towards these targets, which can modulate several biological pathways.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can also interact with neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity and Case Studies

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Studies

- Anti-Cancer Activity : A study demonstrated that related benzamide derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could possess similar properties.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of fluorinated benzamides in models of neurodegenerative diseases, indicating possible therapeutic applications for this compound.

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of fluorinated benzamides:

Q & A

Q. What computational methods predict its metabolic pathways?

- Methodological Answer : Use Schrödinger’s ADMET Predictor or CypReact to model Phase I/II metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Data Contradiction & Experimental Design

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

- Methodological Answer : Normalize data to cell viability controls (MTT assay) and check for efflux pump activity (e.g., P-glycoprotein inhibition with verapamil). Single-cell RNA sequencing may identify resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.